molecular formula C11H8ClF3O B6353615 7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 1092347-90-4

7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B6353615
CAS RN: 1092347-90-4
M. Wt: 248.63 g/mol
InChI Key: KJWKYWJYUAJTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one” is a chemical compound with the molecular formula C10H9ClF3NO .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of (Z)-4-((3-chloro-4-fluorophenyl)amino)-1,1,1-trifluorobut-3-en-2-ones and 1-(1-((3-chloro-4-fluorophenyl)amino)-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroethanone were synthesized from the O,N-exchange reaction of some 4-methoxy-4-alkyl(aryl)-1,1,1-trifluoroalk-3-en-2-ones with 3-chloro-4-fluoroaniline .

Scientific Research Applications

Synthesis and Chemical Analysis

  • 7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has been utilized in various synthetic chemical processes. For instance, it has been used in the synthesis of heptachloro-7-(dihalomethyl)naphthalenes, demonstrating the compound's versatility in generating halogenated organic compounds (Garcia et al., 1995).
  • The compound has also been a key intermediate in the synthesis of 3-alkyl/aryl-6-(l-chloro-3,4-dihydronaphth-2-yl)-5,6-dihydro-s-triazolo[3,4-b][1,3,4]thiadiazoles, indicating its role in creating diverse heterocyclic structures with potential biological activities (Kamotra et al., 2007).

Biological and Pharmaceutical Research

  • In the biological sphere, 7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one derivatives have been investigated for their potential biological activities. For example, novel oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene, synthesized from this compound, were evaluated as inhibitors of 17α‐hydroxylase‐C17,20‐lyase, an enzyme relevant in steroidogenesis (Zhuang & Hartmann, 1998).

Chemical Properties and Reactions

  • The compound's role in various chemical reactions has been a subject of interest. It has been used in direct iodination studies of indanone and tetralone derivatives, showcasing its reactivity with elemental iodine (Jereb et al., 2003).
  • Additionally, its involvement in the electrochemical fluorination of trifluoromethyl-substituted benzenes, leading to the production of perfluorocyclohexane derivatives, highlights its utility in fluorination chemistry (Yonekura et al., 1976).

Future Directions

While specific future directions for this compound are not available, research into similar compounds suggests potential applications in the development of new antimicrobial agents .

properties

IUPAC Name

7-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O/c12-9-5-7-6(2-1-3-10(7)16)4-8(9)11(13,14)15/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWKYWJYUAJTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

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